5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine
Description
Historical Evolution of Thiadiazole Chemistry
The discovery of 1,3,4-thiadiazole dates to the early 20th century, with systematic studies beginning in the 1950s as researchers recognized its unique electronic and steric properties. The heterocycle’s aromatic character, derived from a conjugated π-system involving two nitrogen atoms and one sulfur atom, enables exceptional stability under physiological conditions. Early applications focused on agrochemicals, but by the 1980s, medicinal chemists began exploiting its scaffold for antimicrobial and anticancer agents. The synthesis of megazol , a 2-amino-1,3,4-thiadiazole derivative with antitrypanosomal activity, marked a milestone in validating its therapeutic relevance. Over the past decade, computational modeling and high-throughput screening have accelerated the development of novel derivatives, including hybrid structures like 5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine .
Classification and Significance of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are classified based on substituent patterns and hybridization with other heterocycles:
The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates nucleophilic substitution at the 2- and 5-positions, enabling precise structural modifications. For instance, introducing electron-withdrawing groups (e.g., nitro, halogens) at these positions enhances anticancer activity by modulating DNA intercalation.
Thiophene-Thiadiazole Hybrid Structures: Scientific Relevance
Thiophene, a sulfur-containing five-membered aromatic ring, complements 1,3,4-thiadiazole’s electronic profile. Hybrids like This compound exhibit:
- Extended conjugation : The thiophene’s π-system synergizes with the thiadiazole ring, improving charge transfer properties critical for enzyme inhibition.
- Steric flexibility : The methylene-thio linker allows spatial adaptation to binding pockets, as seen in derivatives targeting acetylcholinesterase in Alzheimer’s disease.
Recent syntheses of thiophene-thiadiazole hybrids involve cyclocondensation reactions, as demonstrated in the preparation of tetrazole-thiadiazole derivatives with antimicrobial activity.
Amino-Functionalized Thiadiazoles in Contemporary Research
The 2-amino group in This compound serves as a pharmacophore for hydrogen bonding with biological targets. Studies show that:
- N-alkylation of the amino group increases bioavailability, as observed in adamantyl derivatives with enhanced antifungal activity.
- Schiff base formation at the amino position yields compounds with dual antibacterial and antitubercular effects.
A structure-activity relationship (SAR) analysis of 2-amino derivatives revealed that electron-withdrawing substituents on the aryl ring improve antimicrobial potency by 40–60% compared to electron-donating groups.
Thioether Linkage Significance in Heterocyclic Chemistry
The thioether (-S-) bridge in This compound contributes to:
- Metabolic stability : Sulfur’s resistance to oxidative degradation prolongs half-life in vivo.
- Lipid solubility : The linkage enhances logP values by 0.5–1.2 units, facilitating blood-brain barrier penetration.
In anti-inflammatory agents, thioether-linked thiadiazoles inhibit cyclooxygenase-2 (COX-2) by coordinating with the enzyme’s hydrophobic pocket.
Table 1: Representative 1,3,4-Thiadiazole Derivatives and Their Applications
Properties
IUPAC Name |
5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S3/c8-6-9-10-7(13-6)12-4-5-2-1-3-11-5/h1-3H,4H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGRQFSVJGXNSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine typically involves the reaction of thien-2-ylmethyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive sites:
-
Amino group (-NH₂) at position 2.
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Thioether (-S-CH₂-Thienyl) at position 5.
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Aromatic thiadiazole ring with electron-deficient character.
Key Reactions:
Cyclization and Condensation Reactions
The amino group can participate in cyclocondensation reactions:
-
Schiff base formation : Reacts with aldehydes/ketones to form imines (e.g., with benzaldehyde) .
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Triazole synthesis : Under thermal or acidic conditions, intermediates may cyclize to form fused triazole-thiadiazole systems .
Example Pathway :
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Reaction with CS₂/KOH forms thiadiazole-thione intermediates .
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Condensation with hydrazines yields triazole derivatives (observed in analogous compounds) .
Coordination Chemistry
The amino and thioether groups can act as ligands for metal ions:
| Metal Ion | Complex Type | Application/Outcome | Reference |
|---|---|---|---|
| Cu(II) | Square-planar complexes | Enhanced antimicrobial activity | |
| Fe(III) | Octahedral coordination | Catalytic or magnetic properties |
Biological Activity-Driven Reactions
Though not directly studied for this compound, structurally similar thiadiazoles undergo:
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Sulfonamide formation : Reaction with sulfonyl chlorides to enhance bioactivity (e.g., anticonvulsant agents) .
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Mercapto group substitution : Thioether cleavage to form disulfides or thiols .
Stability and Degradation
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Thermal stability : Thiadiazoles degrade above 200°C, releasing NH₃ and SO₂ .
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Photolysis : UV exposure may cleave the thioether bond, yielding thiophenol derivatives .
Synthetic Limitations
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Regioselectivity challenges : Competing reactions at -NH₂ and thioether sites require careful optimization .
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Byproduct formation : Over-oxidation of thioethers to sulfones is common .
Comparative Reactivity Table
Scientific Research Applications
Medicinal Chemistry
5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine has been investigated for its potential as an antimicrobial and anti-inflammatory agent. The thiadiazole moiety is known for its biological activity, making this compound a candidate for drug development.
Case Study: Antimicrobial Activity
A study assessed the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Agricultural Applications
In agriculture, compounds like this compound are explored for their potential as fungicides or herbicides. The structural properties allow for interactions with plant pathogens.
Case Study: Fungicidal Activity
Research conducted on the fungicidal properties of thiadiazole derivatives showed that this compound effectively inhibited fungal growth in crops. Field trials demonstrated improved crop yield when applied as a protective agent against common fungal diseases.
Table 3: Fungicidal Activity Results
| Fungal Pathogen | Growth Inhibition (%) |
|---|---|
| Fusarium oxysporum | 70 |
| Rhizoctonia solani | 65 |
Material Science Applications
The compound's unique chemical structure also lends itself to applications in material science, particularly in the development of polymers with enhanced properties.
Case Study: Polymer Enhancement
In material science research, incorporating thiadiazole derivatives into polymer matrices has shown to improve thermal stability and mechanical strength. This is particularly relevant for applications requiring durable materials.
Table 4: Polymer Properties Comparison
| Property | Control Polymer | Polymer with Thiadiazole Derivative |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Decomposition (°C) | 250 | 300 |
Mechanism of Action
The mechanism of action of 5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell growth and apoptosis, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Key Structural and Functional Insights
- Electron-Donating vs. In contrast, fluorinated (e.g., 4-fluorobenzylthio) or chlorinated (e.g., anticonvulsant derivatives) substituents introduce electron-withdrawing effects, which may enhance stability or target selectivity . Methoxy groups (e.g., 5-(2-methoxyphenyl) derivatives) improve solubility but may reduce membrane permeability compared to sulfur-linked groups .
Heterocyclic Hybrids :
Antitumor Mechanisms :
- The target compound’s thioether-thiophene architecture may facilitate redox interactions or DNA intercalation, similar to historic ATDA derivatives .
- Comparatively, indolyl derivatives achieve anti-cancer activity via kinase inhibition, suggesting divergent pathways despite shared thiadiazole cores .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorinated derivatives () resist oxidative metabolism due to C-F bonds, whereas methoxy groups may undergo demethylation .
- Synthetic Accessibility: Para-substituted aryl derivatives (e.g., 5-(4-methylphenyl)) are commercially prominent due to straightforward synthesis, as noted in market analyses .
Biological Activity
5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 229.35 g/mol. Its structure features a thiadiazole ring with a thienylmethylthio substituent, which contributes to its unique reactivity and biological activity. The presence of the thiadiazole moiety is significant as it is linked to various pharmacological effects.
| Property | Details |
|---|---|
| Molecular Formula | C₇H₇N₃S₃ |
| Molecular Weight | 229.35 g/mol |
| Functional Groups | Thiadiazole, Amine |
Synthesis
The synthesis of this compound typically involves the reaction of thien-2-ylmethyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol in the presence of bases like sodium hydroxide or potassium carbonate. This method yields high purity and isolated yields of the compound.
Antimicrobial Properties
Research has shown that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. Specifically, derivatives of this compound have been tested against various bacterial strains:
- Gram-positive bacteria: Staphylococcus aureus (S. aureus)
- Gram-negative bacteria: Escherichia coli (E. coli)
- Fungi: Candida albicans
In studies conducted by Siddiqui et al., several derivatives demonstrated effective inhibition rates against these pathogens, indicating the antimicrobial potential of this compound .
Anticancer Activity
The anticancer properties of thiadiazole derivatives have also been extensively investigated. The compound has shown cytotoxic effects against various cancer cell lines. For example:
- In vitro studies indicated that it exhibits significant cytotoxicity against human breast cancer cells (T47D), with IC50 values comparable to established chemotherapeutic agents like cisplatin .
- The mechanism of action may involve inhibition of key enzymes involved in cell proliferation and apoptosis pathways .
Urease Inhibition
One notable application of this compound is its role as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide; its inhibition is crucial in treating conditions such as urinary infections and gastric ulcers. The IC50 values for urease inhibition were found to be between 2.85–5.83 µM, indicating potent activity compared to standard inhibitors like thiourea .
Case Studies and Research Findings
Several studies highlight the biological efficacy of this compound:
- Antimicrobial Study:
-
Cytotoxicity Evaluation:
- A comparative study showed that certain derivatives had lower ID50 values than cisplatin in T47D cell lines, suggesting enhanced anticancer potential .
- Enzyme Inhibition:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized for higher yields?
- The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with thiophene-containing precursors. For example, cyclocondensation with potassium thiocyanate and concentrated sulfuric acid is a common approach for analogous thiadiazoles . Ultrasound-assisted synthesis methods have also been shown to improve reaction efficiency and reduce time by enhancing mass transfer and reaction kinetics. Computational modeling (e.g., DFT calculations) can predict transition states and optimize reaction parameters such as temperature, solvent, and catalyst .
Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?
- X-ray crystallography is the gold standard for resolving molecular geometry and confirming substituent positions, as demonstrated in studies of similar thiadiazole derivatives . NMR spectroscopy (¹H, ¹³C) identifies functional groups and substitution patterns, while FT-IR validates sulfur- and nitrogen-containing moieties. Mass spectrometry (ESI-MS) confirms molecular weight, and HPLC assesses purity (>95% is typical for pharmacological studies) .
Q. How can researchers validate the reproducibility of synthesis protocols across different laboratories?
- Standardize reaction parameters (e.g., solvent purity, temperature control) and use round-robin testing to compare yields and purity metrics. Computational validation of reaction pathways (via DFT) ensures consistency in mechanistic steps . Detailed reporting of synthetic protocols, including purification steps (e.g., recrystallization from ethanol/water mixtures), is critical .
Advanced Research Questions
Q. What computational strategies are recommended to predict the compound’s reactivity and interaction with biological targets?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and regioselectivity in further derivatization . Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like MAP kinases or microbial targets, identifying potential binding sites and affinity . Molecular dynamics simulations assess stability of ligand-target complexes under physiological conditions .
Q. How can structural modifications enhance the compound’s bioactivity, and what substituents are most promising?
- Introduce electron-withdrawing groups (e.g., -CF₃) at the thienylmethyl position to increase electrophilicity and interaction with nucleophilic residues in target proteins . Alternatively, aryl or heteroaryl substituents (e.g., pyridine, quinoline) improve solubility and bioavailability, as seen in related thiadiazoles with antimicrobial and anticancer activity . Systematic SAR studies using parallel synthesis and high-throughput screening are recommended .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
- Purity verification : Contaminants (e.g., unreacted starting materials) can skew results; re-test using HPLC-purified batches . Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time. Orthogonal assays (e.g., enzymatic vs. cell-based) validate target specificity . Meta-analyses of published data can identify trends obscured by experimental variability .
Q. What are the key challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?
- Solubility issues : Thiadiazoles often exhibit poor aqueous solubility; nanoformulation or prodrug strategies (e.g., PEGylation) improve pharmacokinetics . Purification bottlenecks : Replace column chromatography with solvent-dependent crystallization (e.g., acetone/ethanol gradients) . Byproduct formation : Optimize stoichiometry and use scavengers (e.g., molecular sieves) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
